
PQR620
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “PQR620” is a chemical entity registered in the PubChem database
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PQR620 involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The removal of byproducts and solvents is crucial to obtain the crystalline product in approximately 90% yield .
化学反応の分析
Types of Reactions
PQR620 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Non-Small Cell Lung Cancer (NSCLC)
PQR620 has shown robust anti-tumor activity against NSCLC cells through both mTOR-dependent and -independent mechanisms. In vitro studies revealed that this compound inhibited cell growth, proliferation, and migration in primary human NSCLC cells and established cell lines such as A549 and NCI-H1944. Notably, it induced significant apoptosis and disrupted key signaling pathways associated with tumorigenesis .
Key Findings:
- Cell Viability Reduction: this compound significantly decreased cell viability at concentrations between 100-1000 nM after 48 hours of treatment.
- Colony Formation Inhibition: The compound inhibited colony formation in treated NSCLC cells.
- Mechanistic Insights: this compound's effects were linked to the inhibition of sphingosine kinase 1 activity, leading to oxidative stress and ceramide production in NSCLC cells .
Lymphomas
In lymphoma models, this compound exhibited substantial anti-tumor effects both as a standalone treatment and in combination with other agents like venetoclax. In vivo studies demonstrated that daily administration of this compound resulted in a significant reduction in tumor volume in xenograft models, particularly for germinal center B-cell type diffuse large B-cell lymphoma (GCB-DLBCL) models .
Key Findings:
- Combination Therapy: The combination of this compound with venetoclax led to a two-fold decrease in tumor volumes compared to controls, indicating enhanced therapeutic efficacy.
- Broad Activity: this compound displayed anti-tumor activity across 56 lymphoma models with a median IC50 value of 250 nM after 72 hours of exposure .
Pharmacokinetics and Safety Profile
This compound has shown favorable pharmacokinetic properties, achieving maximum concentrations in plasma and brain shortly after administration. It is well tolerated in animal studies, with minor toxicities observed at higher doses. The maximum tolerated dose (MTD) was determined to be 150 mg/kg for mice .
Case Studies
- NSCLC Model Study : In a study involving primary NSCLC cells derived from patients, this compound was tested for its cytotoxic effects. The results indicated that treatment led to significant reductions in cell viability and proliferation rates across multiple patient-derived cell lines .
- Lymphoma Efficacy Study : A study evaluated the efficacy of this compound combined with venetoclax in a GCB-DLBCL xenograft model. The results showed that the combination therapy could eradicate tumors without significant toxicity to the host .
作用機序
The mechanism by which PQR620 exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the formation of peptide bonds by acting as a coupling agent . The detailed molecular interactions and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to PQR620 include:
- Phosgene
- Imidazole
- Carbonyldiimidazole
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it particularly useful in peptide synthesis and other organic reactions. Its ability to act as a coupling agent and its relatively straightforward synthesis process distinguish it from other similar compounds .
生物活性
PQR620 is a novel and highly potent inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting both mTOR complex 1 (mTORC1) and complex 2 (mTORC2). Its development stems from the need for effective treatments against various cancers, particularly non-small cell lung cancer (NSCLC) and lymphomas. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, efficacy in preclinical models, and pharmacokinetic properties.
This compound disrupts mTOR signaling pathways critical for cancer cell growth and survival. The compound inhibits the phosphorylation of key proteins involved in these pathways, including:
- Akt : A central player in cell survival and metabolism.
- S6 Kinase 1 (S6K1) : Involved in protein synthesis and cell growth.
- 4E-BP1 : Regulates protein translation.
Key Findings from Research Studies
-
Inhibition of Cell Growth and Proliferation :
- This compound demonstrated a concentration-dependent reduction in cell viability in primary NSCLC cells (pNSCLC-1) and established cell lines (A549, NCI-H1944), with significant effects observed at concentrations ranging from 100 to 1000 nM over 48 hours .
- Colony formation assays confirmed that this compound significantly inhibited the ability of these cells to form colonies, reinforcing its cytostatic effects .
- Induction of Apoptosis :
- Effects on Cell Cycle Progression :
In Vivo Efficacy
This compound's efficacy extends beyond in vitro studies into in vivo models:
- Xenograft Models : Daily oral administration of this compound significantly inhibited the growth of NSCLC xenografts in severe combined immunodeficient (SCID) mice. The treatment resulted in decreased tumor size and induced apoptosis within tumor tissues .
- Pharmacokinetics : After oral dosing, this compound achieved peak plasma concentrations within 30 minutes, with a half-life exceeding 5 hours. This profile suggests good bioavailability and potential for effective dosing regimens .
Table 1: Summary of Key Biological Activities
Activity Type | Observations | Concentration Range (nM) |
---|---|---|
Cell Viability | Significant reduction | 100 - 1000 |
Colony Formation | Inhibition observed | 100 - 1000 |
Apoptosis Induction | Increased markers of apoptosis | N/A |
Cell Cycle Progression | Altered progression patterns | N/A |
Tumor Growth Inhibition | Significant reduction in xenograft size | N/A |
Case Study: Non-Small Cell Lung Cancer
In a pivotal study involving primary NSCLC cells, this compound was shown to inhibit tumor growth effectively. The study utilized both CCK-8 assays for viability and EdU staining for proliferation assessment. Results indicated that at a concentration of 300 nM, this compound significantly reduced both viability and proliferation rates across multiple NSCLC patient-derived cell lines .
Case Study: Lymphoma Treatment
This compound has also demonstrated anti-tumor activity in lymphoma models. In combination with venetoclax, it resulted in a substantial decrease in tumor volumes without significant toxicity, highlighting its potential as part of combination therapies for hematological malignancies .
特性
IUPAC Name |
5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。